molecular formula C13H18O2 B6614962 2-(2,6-diethyl-4-methylphenyl)acetic acid CAS No. 886230-72-4

2-(2,6-diethyl-4-methylphenyl)acetic acid

Cat. No.: B6614962
CAS No.: 886230-72-4
M. Wt: 206.28 g/mol
InChI Key: SCEARLNFHOOSLL-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-4-methylphenyl)acetic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2,6-diethyl-4-methylphenyl) group. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The steps include the use of Grignard reagents, ethylene oxide, and oxidation processes, with careful control of reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-diethyl-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-(2,6-diethyl-4-methylphenyl)acetic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)acetic acid
  • 2-(2,6-diethylphenyl)acetic acid
  • 2-(2,4-dimethylphenyl)acetic acid

Uniqueness

2-(2,6-diethyl-4-methylphenyl)acetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-(2,6-diethyl-4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEARLNFHOOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1CC(=O)O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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